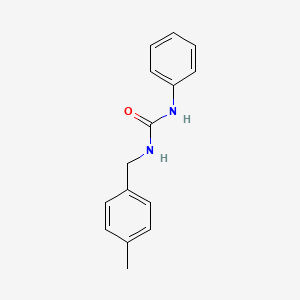

N-(4-methylbenzyl)-N'-phenylurea

Description

N-(4-Methylbenzyl)-N'-phenylurea is a urea derivative characterized by a phenyl group attached to one nitrogen atom and a 4-methylbenzyl group (para-methyl-substituted benzyl) attached to the other. Urea derivatives are widely studied for their diverse biological and chemical properties, including anticancer, anti-inflammatory, and plant growth regulatory activities. The methylbenzyl substituent in this compound introduces steric and electronic effects that influence its reactivity, solubility, and interactions with biological targets .

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFCGNZCNWBQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Anticancer Phenylurea Derivatives

- CTPPU [N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-phenylurea]: Structural Difference: Contains a chloro-trifluoromethylphenyl group instead of methylbenzyl. Activity: Demonstrates potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis. The electron-withdrawing groups (Cl, CF₃) enhance binding to cellular targets compared to the methyl group in N-(4-methylbenzyl)-N'-phenylurea . Key Data: IC₅₀ values in NSCLC cells are 10–20 µM, significantly lower than traditional chemotherapeutics .

- N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives: Structural Difference: Incorporates a thiazole ring substituted with phenyl or methoxyphenyl groups. Activity: Exhibits anti-inflammatory properties via inhibition of p38 kinase. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea shows a docking score (rerank = −85.2) comparable to known kinase inhibitors . Comparison: The thiazole ring enhances π-π stacking with kinase active sites, whereas the methylbenzyl group in N-(4-methylbenzyl)-N'-phenylurea may favor hydrophobic interactions .

Cytotoxic Urea Derivatives

- N-(4-Methylbenzoyl)-N'-phenylurea :

- Structural Difference : A benzoyl group replaces the benzyl group, with a methyl substituent at the para position.

- Activity : Displays cytotoxic activity against HeLa cells (IC₂₀ = 12.5 µM), outperforming hydroxyurea (IC₂₀ = 25 µM). The benzoyl group improves membrane permeability compared to the benzyl group in N-(4-methylbenzyl)-N'-phenylurea .

- Key Data : Quantitative structure-activity relationship (QSAR) analysis shows a strong correlation between steric parameters (CMR) and cytotoxicity (Log(1/IC₂₀) = 0.115 CMR – 3.175) .

Plant Growth Regulators

- CPPU [N-(2-Chloro-4-pyridyl)-N'-phenylurea]:

- Structural Difference : A chloropyridyl group replaces the methylbenzyl substituent.

- Activity : A potent cytokinin used to promote fruit enlargement in kiwifruit and grapes. Its activity is 1000× stronger than natural cytokinins due to the electron-deficient pyridyl group enhancing receptor binding .

- Comparison : The methylbenzyl group in N-(4-methylbenzyl)-N'-phenylurea lacks the electron-withdrawing properties critical for cytokinin receptor activation, limiting its utility in plant applications .

CNS-Active Urea Derivatives

- N-(4-Methoxybenzoyl)-N'-phenylurea :

- Structural Difference : A methoxybenzoyl group replaces the methylbenzyl moiety.

- Activity : Acts as a CNS depressant, prolonging barbiturate-induced sleep time in mice by 150% compared to bromisoval (standard). The methoxy group enhances hydrogen bonding with GABA receptors .

- Comparison : The methylbenzyl group’s hydrophobicity may reduce CNS penetration compared to the methoxybenzoyl derivative .

Fungicidal Urea Derivatives

- Monceren [N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea]: Structural Difference: Features a chlorophenylmethyl and cyclopentyl group instead of methylbenzyl. Activity: A non-systemic fungicide with protectant activity. The chlorophenyl group enhances binding to fungal cell membranes, while the cyclopentyl group improves stability . Crystallographic Data: Orthorhombic crystal system (a = 12.1887 Å, b = 8.7677 Å, c = 33.063 Å) .

Data Tables

Table 2: Physicochemical Properties

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃, pyridyl) enhance receptor binding in anticancer and cytokinin activities, while hydrophobic groups (methylbenzyl, benzoyl) improve cytotoxicity and CNS penetration.

- Biological Specificity : The methylbenzyl group in N-(4-methylbenzyl)-N'-phenylurea may favor cytotoxic or CNS applications but lacks the electronic features required for plant growth regulation.

- Contradictory Evidence : While some urea derivatives (e.g., CPPU) are highly active in plants, others (e.g., N-(4-methylbenzoyl)-N'-phenylurea) excel in cytotoxicity, highlighting the need for target-specific design.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.